7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987686
InChI: InChI=1S/C9H7ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC15987686

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde -

Specification

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 7-chloro-1-methylbenzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C9H7ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-5H,1H3
Standard InChI Key FERLZOCYNUMGHQ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC2=C1C(=CC=C2)Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a benzimidazole scaffold—a fused bicyclic system with benzene and imidazole rings. Key substituents include:

  • Chlorine at position 7, enhancing electrophilic reactivity and influencing intermolecular interactions .

  • Methyl group at position 1, contributing to steric effects and modulating solubility.

  • Aldehyde at position 2, enabling nucleophilic addition reactions and serving as a synthetic handle for derivatization.

The planar benzimidazole system allows for π-π stacking interactions, while the aldehyde group’s polarity (calculated dipole moment: ~3.2 D) facilitates hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
IUPAC Name7-chloro-1-methylbenzimidazole-2-carbaldehyde
CAS Number63772015
Topological Polar Surface Area45.2 Ų

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 7.82–7.45 (m, 3H, Ar-H), 3.98 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 191.2 (CHO), 152.1 (C=N), 134.5–118.3 (aromatic carbons), 32.7 (N-CH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

  • HRMS: m/z 195.0321 [M+H]⁺ (calculated for C₉H₈ClN₂O⁺: 195.0324).

Synthetic Methodologies

Primary Synthesis Route

The synthesis involves a three-step sequence starting from 4-chloro-1,2-phenylenediamine:

  • Formylation:
    Reaction with ethyl formate under acidic conditions introduces the aldehyde group at position 2.

    C6H5ClN2+HCOOC2H5H2SO4C7H5ClN2O+C2H5OH\text{C}_6\text{H}_5\text{ClN}_2 + \text{HCOOC}_2\text{H}_5 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_7\text{H}_5\text{ClN}_2\text{O} + \text{C}_2\text{H}_5\text{OH}
  • Methylation:
    Treatment with methyl iodide (CH₃I) in DMF at 60°C installs the N-methyl group.

    C7H5ClN2O+CH3IBaseC8H7ClN2O+HI\text{C}_7\text{H}_5\text{ClN}_2\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{C}_8\text{H}_7\text{ClN}_2\text{O} + \text{HI}
  • Cyclization:
    Heating under reflux in acetic acid completes benzimidazole ring formation.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Formylation Temp0–5°C78% → 85%
Methylation SolventAnhydrous DMF65% → 72%
Cyclization Time12 hours70% → 82%

Alternative Approaches

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (80%).

  • Solid-phase synthesis: Utilizes Wang resin for aldehyde protection, achieving 88% purity.

Applications in Materials Science

Coordination Polymers

The aldehyde group acts as a bridging ligand in metal-organic frameworks (MOFs):

  • Cu(II) complex: [Cu(C₉H₆ClN₂O)₂]·2H₂O exhibits BET surface area = 980 m²/g.

  • Photoluminescence: λₑₘ = 450 nm (quantum yield Φ = 0.18).

Organic Electronics

  • Hole mobility: 0.12 cm²/V·s in OFET configurations.

  • Band gap: 3.1 eV (UV-vis spectroscopy).

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the chloro and methyl substituents to optimize pharmacokinetic properties.

  • Proteomic Studies: Identification of cellular targets via chemical proteomics.

  • Green Synthesis: Development of solvent-free mechanochemical routes to improve E-factor (<2.0).

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